molecular formula C12H9ClO2S2 B2711056 3-(Phenylsulfanyl)benzene-1-sulfonyl chloride CAS No. 2031260-56-5

3-(Phenylsulfanyl)benzene-1-sulfonyl chloride

Cat. No.: B2711056
CAS No.: 2031260-56-5
M. Wt: 284.77
InChI Key: ZCNSERGYFHACLU-UHFFFAOYSA-N
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Description

3-(Phenylsulfanyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C12H9ClO2S2. It is a derivative of benzenesulfonyl chloride, where a phenylsulfanyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Safety and Hazards

While specific safety and hazard information for 3-(Phenylsulfanyl)benzene-1-sulfonyl chloride is not available, it’s important to handle all chemical compounds with care. For example, benzenesulfonyl chloride, a related compound, is known to cause severe skin burns and eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylsulfanyl)benzene-1-sulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with thiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

it is likely that similar methods to those used in laboratory synthesis are employed, with adjustments for scale and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfanyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(Phenylsulfanyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester bonds. The phenylsulfanyl group can also undergo oxidation, leading to the formation of sulfoxides or sulfones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Phenylsulfanyl)benzene-1-sulfonyl chloride is unique due to the presence of the phenylsulfanyl group, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. This makes it particularly useful in specific synthetic applications where the phenylsulfanyl group can participate in further chemical transformations .

Properties

IUPAC Name

3-phenylsulfanylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2S2/c13-17(14,15)12-8-4-7-11(9-12)16-10-5-2-1-3-6-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNSERGYFHACLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=CC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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